
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with a hydroxy group and a propylamino group
Vorbereitungsmethoden
The synthesis of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-4-(propylamino)benzaldehyde with butanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: The hydroxy and propylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- involves its interaction with specific molecular targets. The hydroxy and propylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ketone group can also participate in nucleophilic addition reactions, influencing the compound’s reactivity and biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Butanone, 1-(3-hydroxy-4-(propylamino)phenyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-phenyl-: Lacks the hydroxy and propylamino groups, resulting in different chemical and biological properties.
1-Butanone, 1-(4-hydroxyphenyl)-: Contains a hydroxy group but lacks the propylamino group, leading to variations in reactivity and applications.
1-Butanone, 1-(3-hydroxyphenyl)-: Similar to the target compound but without the propylamino group, affecting its interaction with biological targets.
Eigenschaften
CAS-Nummer |
135420-21-2 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
1-[3-hydroxy-4-(propylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-3-5-12(15)10-6-7-11(13(16)9-10)14-8-4-2/h6-7,9,14,16H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
AOWFSFIKPZKDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC(=C(C=C1)NCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


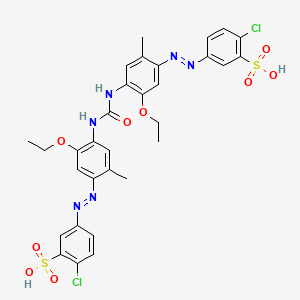
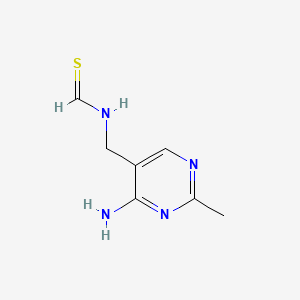
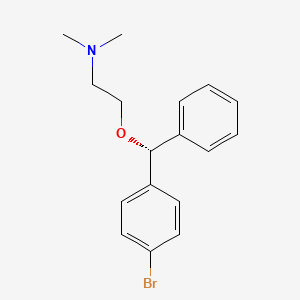
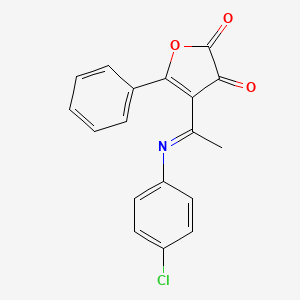
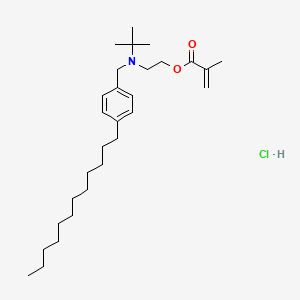
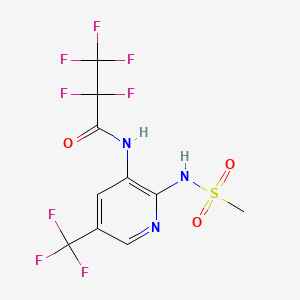

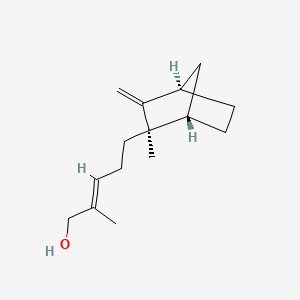
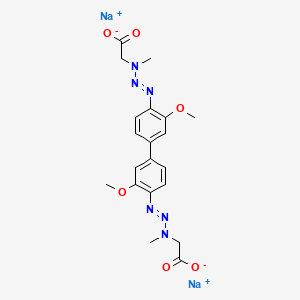
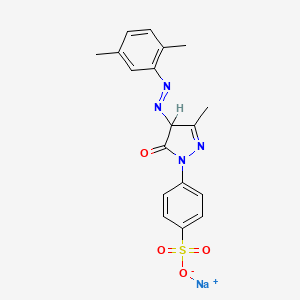
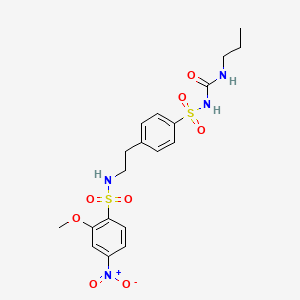
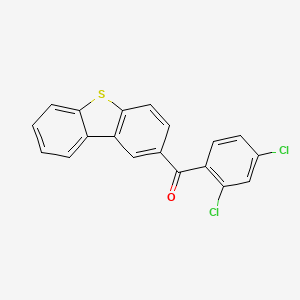
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)

